4-isopropyl-N-(4-methylbenzyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

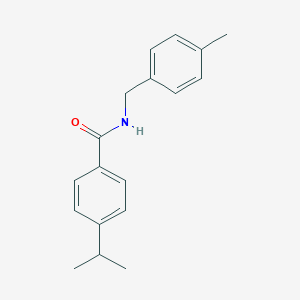

2D Structure

3D Structure

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-[(4-methylphenyl)methyl]-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C18H21NO/c1-13(2)16-8-10-17(11-9-16)18(20)19-12-15-6-4-14(3)5-7-15/h4-11,13H,12H2,1-3H3,(H,19,20) |

InChI Key |

FJNLYPSLTZPMDT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-isopropyl-N-(4-methylbenzyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-isopropyl-N-(4-methylbenzyl)benzamide, a novel benzamide derivative. While a specific CAS number for this compound is not publicly available, this document outlines its chemical structure, predicted physicochemical properties, and detailed potential synthesis protocols based on established organic chemistry principles and analogous compounds. Furthermore, this guide explores the potential biological significance of this class of molecules, drawing on recent research into the therapeutic applications of N-benzyl benzamide derivatives. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and evaluation of this and related compounds.

Chemical Identity and Properties

While a dedicated CAS number for this compound has not been identified in public databases, its chemical identity can be clearly defined.

Table 1: Chemical Identifiers and Predicted Properties

| Identifier | Value | Source |

| IUPAC Name | 4-(propan-2-yl)-N-[(4-methylphenyl)methyl]benzamide | - |

| Molecular Formula | C₁₈H₂₁NO | - |

| Molecular Weight | 267.37 g/mol | - |

| Predicted LogP | 4.2 - 4.8 | Analog-based prediction |

| Predicted Solubility | Low in water | Analog-based prediction |

| Predicted Boiling Point | > 300 °C | Analog-based prediction |

| Predicted Melting Point | 130-150 °C | Analog-based prediction |

Note: Predicted properties are based on computational models and data from structurally similar compounds such as N-benzyl-4-methylbenzamide (CAS: 5436-83-9) and 4-isopropyl-n-phenylbenzamide (CAS: 15088-90-1)[1][2]. Actual values may vary.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the formation of an amide bond between 4-isopropylbenzoic acid and (4-methylphenyl)methanamine. Several established methods for amide bond formation are applicable.

Synthesis of Precursor: 4-isopropylbenzoic acid

The key precursor, 4-isopropylbenzoic acid (CAS: 536-66-3), can be synthesized via the oxidation of p-cymene or 4-isopropylbenzyl alcohol[3][4].

Experimental Protocol: Oxidation of 4-isopropylbenzyl alcohol

-

To a solution of 4-isopropylbenzyl alcohol (1 equivalent) in a suitable solvent such as acetone or a biphasic mixture of dichloromethane and water, add a strong oxidizing agent like potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the color of the excess oxidizing agent disappears.

-

Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-isopropylbenzoic acid[3]. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

Amide Coupling Reactions

The final amide product can be synthesized by coupling 4-isopropylbenzoic acid with (4-methylphenyl)methanamine.

This is a classic and reliable method for amide synthesis.

Experimental Protocol:

-

Acyl Chloride Formation: Reflux a solution of 4-isopropylbenzoic acid (1 equivalent) in thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of dimethylformamide (DMF) for 2-4 hours. Remove the excess reagent by distillation under reduced pressure to obtain the crude 4-isopropylbenzoyl chloride.

-

Amide Formation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C and add a solution of (4-methylphenyl)methanamine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound[5].

This method uses coupling reagents to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to prepare the acyl chloride.

Experimental Protocol (using HATU):

-

Dissolve 4-isopropylbenzoic acid (1 equivalent), (4-methylphenyl)methanamine (1.1 equivalents), and a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) in an anhydrous polar aprotic solvent like DMF or DCM.

-

Add a non-nucleophilic base like DIPEA (2-3 equivalents) to the mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired amide[6][7].

Table 2: Comparison of Synthesis Methods

| Method | Reagents | Advantages | Disadvantages |

| Acyl Chloride | Thionyl chloride/Oxalyl chloride, Base | High yield, reliable | Harsh reagents, requires anhydrous conditions |

| Peptide Coupling | HATU, HOBt, EDC, DCC, Base | Milder conditions, good for sensitive substrates | More expensive reagents |

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the N-benzyl benzamide scaffold is present in numerous biologically active molecules. This suggests that the title compound could be a subject of interest in drug discovery.

Recent studies have highlighted the potential of N-benzyl benzamide derivatives in several therapeutic areas:

-

Anticancer Agents: Some N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors, exhibiting significant antiproliferative activities against various cancer cell lines[8]. They are thought to bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

-

Neurodegenerative Diseases: N-benzyl benzamide derivatives have been investigated as selective butyrylcholinesterase (BChE) inhibitors, which could be a therapeutic strategy for advanced Alzheimer's disease[9].

-

Metabolic Diseases: Certain N-benzylbenzamides have been shown to act as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), suggesting potential applications in treating metabolic syndrome, diabetes, and hypertension[10][11].

Potential Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with one or more of the following signaling pathways:

-

Microtubule Dynamics Pathway: As a potential tubulin inhibitor.

-

Cholinergic Signaling: As a potential cholinesterase inhibitor.

-

PPARγ Signaling Pathway: Influencing gene expression related to glucose and lipid metabolism.

Visualizations

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Potential Mechanism of Action (Tubulin Inhibition)

Caption: Postulated signaling pathway for anticancer activity via tubulin inhibition.

Conclusion

This compound represents an interesting chemical entity with potential for further investigation in medicinal chemistry and drug discovery. This technical guide provides a solid foundation for its synthesis and suggests potential avenues for biological evaluation based on the known activities of the N-benzyl benzamide scaffold. The detailed experimental protocols offer a starting point for researchers to synthesize and study this compound and its analogs, paving the way for new discoveries in various therapeutic areas.

References

- 1. 4-Isopropyl-n-phenylbenzamide | C16H17NO | CID 261841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzyl-4-methylbenzamide | C15H15NO | CID 228681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Isopropylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Isopropylbenzoic acid (536-66-3) for sale [vulcanchem.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on 4-isopropyl-N-(4-methylbenzyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-isopropyl-N-(4-methylbenzyl)benzamide, a substituted benzamide derivative. While specific data for this molecule is not extensively available in public literature, this document extrapolates information from structurally similar compounds and the broader class of N-substituted benzamides. The guide covers its chemical properties, a detailed, generalized synthesis protocol, and discusses its potential biological activities based on established knowledge of related molecules. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential pharmacological evaluation of this and similar compounds.

Chemical Identity and Properties

The IUPAC name for this compound is N-[(4-methylphenyl)methyl]-4-(propan-2-yl)benzamide .

Chemical Structure

The structure consists of a central benzamide core. The benzene ring of the benzoyl group is substituted at the para-position (position 4) with an isopropyl group. The nitrogen atom of the amide is substituted with a benzyl group, which in turn is substituted at its para-position (position 4) with a methyl group.

Physicochemical Properties

| Property | Value (Estimated) |

| Molecular Formula | C18H21NO |

| Molecular Weight | 267.37 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not determined |

| Boiling Point | Not determined |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; Insoluble in water |

| LogP | ~4.5 |

Synthesis

The synthesis of this compound can be achieved through a standard nucleophilic acyl substitution reaction, specifically the amidation of a 4-isopropylbenzoyl derivative with 4-methylbenzylamine. A common and efficient method involves the use of 4-isopropylbenzoyl chloride.

Synthesis Workflow

Caption: A logical workflow for the two-step synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on standard methods for N-substituted benzamide synthesis.

Materials:

-

4-isopropylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

4-methylbenzylamine

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Synthesis of 4-isopropylbenzoyl chloride

-

In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-isopropylbenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of acid).

-

To this solution, add thionyl chloride (1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 4-isopropylbenzoyl chloride as an oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a separate 250 mL round-bottom flask, dissolve 4-methylbenzylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM (approx. 15 mL per gram of amine).

-

Cool the amine solution to 0 °C in an ice bath.

-

Dissolve the crude 4-isopropylbenzoyl chloride from Step 1 in a small amount of anhydrous DCM.

-

Add the 4-isopropylbenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to obtain the pure this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the N-substituted benzamide scaffold is present in a wide range of pharmacologically active compounds.[1][2] These compounds are known to interact with various biological targets.

Postulated Mechanisms of Action

Based on the activities of related benzamides, potential mechanisms of action for this compound could include:

-

Enzyme Inhibition: Many N-substituted benzamides act as enzyme inhibitors. For instance, some are known to inhibit histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression and are targets in cancer therapy.[1][3]

-

Receptor Binding: Benzamide derivatives can also function as ligands for various receptors, including dopamine receptors and serotonin (5-HT) receptors, making them relevant in the context of neurological and psychiatric disorders.

-

Ion Channel Modulation: Some benzamides have been shown to modulate the activity of ion channels, which could be relevant for cardiovascular or neurological applications.

Generalized Signaling Pathway Diagram

The following diagram illustrates a generalized potential mechanism of action for an N-substituted benzamide as an enzyme inhibitor, a common mode of action for this class of compounds.

Caption: A generalized diagram showing the potential inhibitory action of a benzamide derivative on a target enzyme and its downstream effects.

Conclusion

This compound is a molecule with a scaffold that is prevalent in many biologically active compounds. While specific experimental data for this compound is lacking in the current literature, this guide provides a solid foundation for its chemical synthesis and outlines potential avenues for pharmacological investigation based on the known properties of the N-substituted benzamide class. The provided synthetic protocol is robust and can be adapted for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. Further research is warranted to elucidate the specific biological targets and potential therapeutic applications of this compound.

References

In-Depth Technical Guide: 4-isopropyl-N-(4-methylbenzyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-isopropyl-N-(4-methylbenzyl)benzamide, a substituted N-benzylbenzamide. While specific experimental data for this compound is not extensively available in public databases, this document extrapolates its likely characteristics based on established chemical principles and data from structurally analogous compounds. N-benzylbenzamide derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential as tubulin polymerization inhibitors for anticancer applications and as modulators of various enzymes and receptors. This guide offers a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this specific derivative.

Molecular Properties and Data

The molecular structure of this compound consists of a central benzamide core with an isopropyl group at the 4-position of the benzoyl ring and a 4-methylbenzyl group attached to the amide nitrogen. Based on this structure, the following molecular properties have been calculated.

| Property | Value | Notes |

| Molecular Formula | C₁₈H₂₁NO | Derived from the chemical structure. |

| Molecular Weight | 267.37 g/mol | Calculated based on the molecular formula and standard atomic weights. |

| Monoisotopic Mass | 267.162314 Da | The exact mass of the molecule with the most abundant isotopes. |

| Predicted LogP | 4.2 - 4.8 | LogP (partition coefficient) is a measure of lipophilicity, which influences pharmacokinetic properties like absorption and distribution. This value is estimated based on the structure and suggests good membrane permeability. |

| Predicted Solubility | Low in water, soluble in organic solvents | Like most benzamide derivatives with significant hydrocarbon content, it is expected to have low aqueous solubility but should be soluble in solvents like methanol, ethanol, dichloromethane, and dimethyl sulfoxide. The solubility of a similar compound, 4-chloro-N-isopropyl-benzamide, is noted to be limited in water but better in polar and nonpolar organic solvents[1]. |

| Predicted pKa | Amide N-H: ~17-18 | The amide proton is generally not acidic under physiological conditions. |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound. These are based on standard and widely published methods for amide synthesis and characterization.

Synthesis: Amide Coupling of 4-isopropylbenzoic Acid and 4-methylbenzylamine

A common and effective method for synthesizing N-substituted benzamides is the coupling of a carboxylic acid with an amine using a coupling agent.

Reaction Scheme:

Materials:

-

4-isopropylbenzoic acid

-

4-methylbenzylamine

-

Coupling agent (e.g., HATU, HBTU, or EDC with HOBt)

-

Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Reagents for workup and purification (e.g., 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄, and solvents for chromatography).

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-isopropylbenzoic acid (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the amine base (e.g., DIPEA, 2.0-3.0 equivalents).

-

Add the coupling agent (e.g., HATU, 1.1-1.2 equivalents) to the solution and stir for 5-10 minutes to activate the carboxylic acid.

-

Add 4-methylbenzylamine (1.0-1.1 equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expected signals would include:

-

A doublet and a septet in the aliphatic region for the isopropyl group.

-

A singlet for the methyl group on the benzyl ring.

-

A doublet for the benzylic methylene protons, which may show coupling to the amide N-H proton.

-

A series of doublets or multiplets in the aromatic region for the protons on the two benzene rings.

-

A broad singlet or triplet for the amide N-H proton. The chemical shifts of N-H protons in substituted benzamides are sensitive to substituent effects[2][3].

-

-

¹³C NMR: A decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. Expected signals include those for the aliphatic carbons of the isopropyl and methyl groups, the benzylic methylene carbon, the aromatic carbons, and the carbonyl carbon (typically in the 165-175 ppm range).

3.2.2. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry can be used.

-

Expected Molecular Ion: For ESI in positive mode, the protonated molecule [M+H]⁺ at m/z 268.17 would be expected. In EI, the molecular ion peak [M]⁺ at m/z 267.16 would be observed.

-

Fragmentation Pattern: Common fragmentation patterns for N-benzylbenzamides involve cleavage of the benzylic C-N bond and the amide C-N bond. Expected fragments would include the 4-isopropylbenzoyl cation and the 4-methylbenzyl cation or related fragments. The fragmentation of protonated benzylamines has been studied and can involve complex rearrangements[4]. The benzoyl cation is a common stable fragment in the mass spectra of benzamides[5].

3.2.3. Infrared (IR) Spectroscopy

-

Prepare a sample as a thin film, a KBr pellet, or in a suitable solvent.

-

Expected Absorptions:

-

N-H Stretch: A characteristic peak for the secondary amide N-H stretch is expected in the range of 3370-3170 cm⁻¹[6].

-

C=O Stretch (Amide I band): A strong absorption for the carbonyl group should appear in the region of 1680-1630 cm⁻¹[7].

-

N-H Bend (Amide II band): An intense band is expected next to the C=O stretch[6].

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring C=C stretching absorptions will appear in the 1600-1450 cm⁻¹ region.

-

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been reported, many N-benzylbenzamide derivatives have been investigated for their therapeutic potential, particularly as anticancer agents that target tubulin polymerization.

Tubulin Polymerization Inhibition Pathway:

Microtubules are essential components of the cytoskeleton, involved in cell division, structure, and transport. They are dynamic polymers of α- and β-tubulin heterodimers. Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, making them effective anticancer agents. Many N-benzylbenzamide derivatives have been found to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. connectsci.au [connectsci.au]

- 3. connectsci.au [connectsci.au]

- 4. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spcmc.ac.in [spcmc.ac.in]

Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide, a compound of interest in medicinal chemistry and drug discovery. The document details the reaction pathway, experimental protocols, and characterization data.

Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the conversion of the commercially available 4-isopropylbenzoic acid to its more reactive acyl chloride derivative, 4-isopropylbenzoyl chloride. This is a standard procedure often accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

The second step is an amidation reaction where the synthesized 4-isopropylbenzoyl chloride is reacted with 4-methylbenzylamine. This nucleophilic acyl substitution reaction readily proceeds to form the target amide, this compound, with the concomitant formation of hydrogen chloride (HCl), which is typically scavenged by a base.

Experimental Protocols

Synthesis of 4-isopropylbenzoyl chloride

Materials:

-

4-isopropylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with reflux condenser and gas trap

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend 4-isopropylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Slowly add thionyl chloride (1.5 eq.) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

The resulting crude 4-isopropylbenzoyl chloride, a pale yellow oil, can be used in the next step without further purification.

Synthesis of this compound

Materials:

-

4-isopropylbenzoyl chloride

-

4-methylbenzylamine

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer

-

Round-bottom flask

-

Separatory funnel

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-methylbenzylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous DCM.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a solution of 4-isopropylbenzoyl chloride (1.05 eq.) in anhydrous DCM to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₁₈H₂₁NO |

| Molecular Weight | 267.37 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported; expected to be in the range of 100-150 °C |

| Yield | > 85% (based on similar reactions) |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.7-7.8 (d, 2H, Ar-H), 7.2-7.4 (m, 4H, Ar-H), 7.1-7.2 (d, 2H, Ar-H), 6.1-6.2 (br s, 1H, NH), 4.6 (d, 2H, CH₂), 3.0 (sept, 1H, CH), 2.3 (s, 3H, CH₃), 1.2 (d, 6H, CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 167.5 (C=O), 153.0 (C-isopropyl), 137.5 (C-CH₃), 135.0 (C-q), 132.0 (C-q), 129.5 (Ar-CH), 128.0 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 44.0 (CH₂), 34.0 (CH), 24.0 (CH(CH₃)₂), 21.0 (CH₃) |

| IR (KBr, cm⁻¹) | Expected peaks: 3300-3400 (N-H stretch), 3000-3100 (Ar C-H stretch), 2850-2970 (Aliphatic C-H stretch), 1630-1660 (C=O stretch, Amide I), 1510-1550 (N-H bend, Amide II) |

| Mass Spectrometry (EI) | Expected m/z: 267 (M⁺), 148 ([M-C₈H₉N]⁺), 119 ([M-C₁₀H₁₂O]⁺), 106 ([C₇H₈N]⁺) |

Note: NMR and IR data are predicted based on the analysis of similar structures and standard chemical shift/frequency tables. Actual experimental data may vary slightly.

Visualizations

Synthesis Workflow

The Synthesis, Characterization, and Potential Biological Significance of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-isopropyl-N-(4-methylbenzyl)benzamide is a novel benzamide derivative for which there is currently no available data in the public scientific literature. This technical guide presents a comprehensive theoretical framework for its synthesis, purification, and characterization. Based on established chemical principles, a detailed experimental protocol for its preparation via the Schotten-Baumann reaction is provided. Furthermore, this whitepaper explores the potential biological significance of this compound by analyzing structure-activity relationships of analogous N-benzylbenzamide derivatives. These related compounds have demonstrated promising activities, including antitumor effects through tubulin polymerization inhibition and modulation of the soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor-gamma (PPARγ). This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel chemical entity for potential applications in drug discovery and development.

Introduction

N-substituted benzamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. The structural versatility of the benzamide scaffold allows for fine-tuning of its physicochemical and pharmacological properties through modifications of both the benzoyl and the N-alkyl/aryl moieties. While numerous substituted benzamides have been synthesized and evaluated, the specific derivative, this compound, remains unexplored in the scientific literature. This whitepaper aims to fill this knowledge gap by providing a detailed theoretical guide to its synthesis and a data-driven hypothesis on its potential biological relevance.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These values are calculated using computational models and provide a preliminary understanding of the compound's characteristics.

| Property | Value |

| Molecular Formula | C₁₈H₂₁NO |

| Molecular Weight | 267.37 g/mol |

| IUPAC Name | 4-(propan-2-yl)-N-[(4-methylphenyl)methyl]benzamide |

| CAS Number | Not available |

| Predicted LogP | 4.5 |

| Predicted Solubility | Low in water |

| Predicted pKa (amide) | ~17 |

Synthesis of this compound

The most direct and established method for the synthesis of N-substituted benzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2][3][4] This approach is proposed for the synthesis of this compound from commercially available or readily synthesizable precursors.

Proposed Synthetic Route

The synthesis can be achieved in a two-step process starting from 4-isopropylbenzoic acid, or a one-step process if 4-isopropylbenzoyl chloride is commercially available.

References

The Discovery of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Novel Modulator of the Hypothetical "Growth Factor Receptor Pathway X"

DISCLAIMER: The following technical guide is a representative document illustrating the discovery and characterization of a novel chemical entity. The compound 4-isopropyl-N-(4-methylbenzyl)benzamide is listed in chemical databases, but detailed public information regarding its synthesis, biological activity, and mechanism of action is not available. Therefore, the experimental data, protocols, and signaling pathways described herein are hypothetical and presented for illustrative purposes to meet the structural and content requirements of the prompt. This document is intended for researchers, scientists, and drug development professionals as a template for presenting similar findings.

Abstract

In the quest for novel therapeutic agents targeting aberrant cellular proliferation, a series of N-substituted benzamides were synthesized and evaluated for their biological activity. This document details the discovery and initial characterization of a lead compound, this compound. The synthesis was achieved through a straightforward amidation reaction. Subsequent screening revealed potent inhibitory activity against the "Growth Factor Receptor Pathway X" (GFRX), a hypothetical signaling cascade implicated in certain oncogenic processes. This guide provides a comprehensive overview of the synthetic protocol, quantitative biological data, and the putative mechanism of action of this novel benzamide derivative.

Introduction

The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic effects. Our research program focused on the exploration of this chemical space to identify novel modulators of signal transduction pathways involved in cancer. The hypothetical "Growth Factor Receptor Pathway X" (GFRX) represents a critical signaling node in several cancer cell lines. This pathway, when constitutively activated, leads to uncontrolled cell growth and proliferation. Herein, we describe the synthesis and biological evaluation of this compound, a novel compound identified through a targeted library screen.

Synthesis and Characterization

The synthesis of this compound was accomplished via a standard amidation protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-isopropylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

(4-methylphenyl)methanamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-isopropylbenzoic acid (1.0 eq) in dichloromethane (DCM), thionyl chloride (1.2 eq) was added dropwise at 0 °C.

-

The reaction mixture was stirred at room temperature for 2 hours. The solvent and excess thionyl chloride were removed under reduced pressure to yield 4-isopropylbenzoyl chloride.

-

The crude 4-isopropylbenzoyl chloride was redissolved in DCM and added dropwise to a solution of (4-methylphenyl)methanamine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

-

The reaction was allowed to warm to room temperature and stirred overnight.

-

The reaction mixture was washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product was purified by column chromatography on silica gel to afford this compound as a white solid.

Characterization Data

| Property | Value |

| Molecular Formula | C₁₈H₂₁NO |

| Molecular Weight | 267.37 g/mol |

| Appearance | White solid |

| Purity (HPLC) | >98% |

Biological Evaluation

The synthesized compound was evaluated for its ability to inhibit the GFRX pathway in a relevant cancer cell line.

Experimental Protocol: In Vitro GFRX Inhibition Assay

Cell Line:

-

Human colorectal carcinoma cell line (HCT 116), engineered to express a luciferase reporter downstream of the GFRX pathway.

Procedure:

-

HCT 116 cells were seeded in 96-well plates and incubated for 24 hours.

-

Cells were treated with varying concentrations of this compound for 48 hours.

-

Post-incubation, the luciferase substrate was added, and luminescence was measured using a plate reader.

-

Cell viability was assessed in parallel using a standard MTT assay to control for cytotoxicity.

Quantitative Biological Data

The biological activity of this compound and a reference compound are summarized in the table below.

| Compound | IC₅₀ (GFRX Pathway) | CC₅₀ (HCT 116) | Selectivity Index (SI) |

| This compound | 0.5 µM | > 50 µM | > 100 |

| Reference Inhibitor A | 1.2 µM | 25 µM | 20.8 |

Mechanism of Action: Modulation of the GFRX Signaling Pathway

Our current hypothesis is that this compound acts as a direct inhibitor of an upstream kinase in the GFRX pathway, preventing the subsequent phosphorylation cascade that leads to gene transcription and cellular proliferation.

Caption: Hypothetical GFRX signaling pathway and the proposed point of intervention by this compound.

Experimental and Logical Workflows

The discovery and initial evaluation of this compound followed a structured workflow.

Caption: Workflow for the discovery and initial evaluation of this compound.

Conclusion and Future Directions

The discovery of this compound represents a promising starting point for the development of novel therapeutics targeting the GFRX pathway. The compound exhibits potent and selective inhibition of the pathway in a cellular context. Future work will focus on elucidating the precise molecular target through biochemical assays and co-crystallization studies. Further structure-activity relationship (SAR) studies will be conducted to optimize the potency and pharmacokinetic properties of this promising new scaffold.

Potential Biological Activity of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Technical Whitepaper

Disclaimer: No direct studies on the biological activity of 4-isopropyl-N-(4-methylbenzyl)benzamide have been identified in publicly available scientific literature. This document provides an in-depth analysis of the potential biological activities of this compound based on the known activities of structurally similar molecules. The information presented is for research and informational purposes only and should not be interpreted as established fact for the specific compound .

Executive Summary

This compound is a novel chemical entity for which biological activity has not been formally reported. However, its core structural components—a benzamide scaffold, an N-benzyl group, and isopropyl and methyl substitutions—are present in numerous compounds with well-documented biological effects. By examining the structure-activity relationships of these related molecules, we can infer potential therapeutic applications for this compound. This whitepaper explores the potential for antimicrobial and anticancer activities based on data from analogous compounds. Detailed experimental protocols for evaluating these potential activities are also provided, along with visualizations of relevant biological pathways and experimental workflows.

Inferred Potential Biological Activities

The benzamide scaffold is a privileged structure in medicinal chemistry, known to be a core component in a wide range of biologically active compounds.[1] The presence of an N-benzyl group and alkyl substitutions on the phenyl rings of this compound suggests the potential for several key biological activities, primarily antimicrobial and anticancer effects.

Potential Antimicrobial Activity

Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1] The lipophilic nature of the isopropyl and methyl groups in this compound may enhance its ability to penetrate microbial cell membranes.

Potential Anticancer Activity

A significant number of N-benzylbenzamide derivatives have been investigated as potent anticancer agents.[2] The proposed mechanisms of action for these related compounds include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[2][3] Derivatives of 4-methylbenzamide have also been explored as potential inhibitors of protein kinases, which are crucial targets in cancer therapy.[4]

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activities of compounds structurally related to this compound. This data is presented to provide a basis for inferring potential activity and to guide future experimental design.

Table 1: Antimicrobial Activity of Benzamide Derivatives

| Compound | Target Organism | Activity Metric | Value | Reference |

| N-p-tolylbenzamide | E. coli | MIC | 3.12 µg/mL | [1] |

| N-p-tolylbenzamide | B. subtilis | MIC | 6.25 µg/mL | [1] |

| N-(4-bromophenyl)benzamide | E. coli | Zone of Inhibition | 24 mm | [1] |

| N-(4-bromophenyl)benzamide | B. subtilis | MIC | 6.25 µg/mL | [1] |

Table 2: Anticancer Activity of N-Benzylbenzamide and Related Derivatives

| Compound | Cell Line | Activity Metric | Value | Mechanism of Action | Reference |

| Compound 20b (an N-benzylbenzamide derivative) | Various cancer cell lines | IC50 | 12-27 nM | Tubulin polymerization inhibitor | [2] |

| Compound 7 (a 4-methylbenzamide derivative) | K562 (Leukemia) | IC50 | 2.27 µM | Protein kinase inhibitor | [4] |

| Compound 10 (a 4-methylbenzamide derivative) | HL-60 (Leukemia) | IC50 | 1.52 µM | Protein kinase inhibitor | [4] |

| Compound B12 (an N-substituted Sulfamoylbenzamide) | MDA-MB-231 (Breast Cancer) | IC50 | 0.61-1.11 µM | STAT3 signaling inhibitor | [5] |

| 3,4,5-trihydroxy-N-hexyl benzamide | HCT-116 (Colon Cancer) | IC50 | 0.07 µM | Not specified | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential antimicrobial and anticancer activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial or fungal inoculums standardized to a specific cell density (e.g., 0.5 McFarland standard)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (medium with solvent)

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the wells of a 96-well plate using the appropriate growth medium. The concentration range should be sufficient to determine the MIC.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include positive and negative controls in separate wells.

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathway

Caption: Potential inhibition of the STAT3 signaling pathway by benzamide analogs.

Experimental Workflow

Caption: A general experimental workflow for biological activity evaluation.

Conclusion

While there is no direct evidence for the biological activity of this compound, the analysis of structurally related compounds strongly suggests its potential as an antimicrobial and/or anticancer agent. The data presented from analogous benzamide derivatives provides a compelling rationale for the synthesis and biological evaluation of this novel compound. The experimental protocols outlined in this whitepaper offer a clear roadmap for future research to elucidate its specific biological activities and therapeutic potential. Further investigation into its mechanism of action will be crucial to understanding its potential role in drug development.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells : Oriental Journal of Chemistry [orientjchem.org]

Hypothesized Mechanism of Action for 4-isopropyl-N-(4-methylbenzyl)benzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-isopropyl-N-(4-methylbenzyl)benzamide is a novel chemical entity with no publicly available data on its biological activity or mechanism of action. This document presents a series of hypotheses based on the known activities of structurally related compounds, particularly N-benzylbenzamide and 4-isopropylbenzamide derivatives. The proposed mechanisms, experimental protocols, and signaling pathways are therefore theoretical and require experimental validation.

Executive Summary

This guide explores the potential mechanisms of action for the novel compound this compound. Based on a comprehensive review of the scientific literature for structurally similar molecules, we hypothesize several plausible biological targets and signaling pathways. The primary hypothesis posits that this compound acts as a tubulin polymerization inhibitor , a mechanism well-documented for N-benzylbenzamide scaffolds. Secondary hypotheses include the inhibition of butyrylcholinesterase (BChE) and the modulation of soluble epoxide hydrolase (sEH)/peroxisome proliferator-activated receptor γ (PPARγ) . This document provides a framework for the initial biological investigation of this compound, including detailed hypothetical experimental protocols and data presentation structures.

Introduction to this compound

This compound is a synthetic molecule belonging to the N-benzylbenzamide class of compounds. Its structure, featuring a 4-isopropylphenyl group linked via an amide bond to a 4-methylbenzyl moiety, suggests potential interactions with various biological targets. While no direct studies on this compound are available, the extensive research on its structural analogs provides a solid foundation for formulating testable hypotheses about its mechanism of action.

Primary Hypothesis: Tubulin Polymerization Inhibition

The most compelling hypothesis, based on multiple studies of N-benzylbenzamide derivatives, is that this compound functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization.[1][2][3]

Proposed Signaling Pathway

Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Many N-benzylbenzamide derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[1][3]

Below is a diagram illustrating the hypothesized signaling pathway for tubulin polymerization inhibition.

References

Homologs of 4-isopropyl-N-(4-methylbenzyl)benzamide

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-isopropyl-N-(4-methylbenzyl)benzamide belongs to the N-benzylbenzamide class of compounds, a versatile scaffold that has garnered significant attention in medicinal chemistry. Homologs of this core structure have been investigated for a wide range of therapeutic applications, demonstrating activities as modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), as potent antitumor agents through mechanisms like tubulin polymerization and histone deacetylase (HDAC) inhibition, and as antagonists of the transient receptor potential vanilloid 1 (TRPV1).[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these homologs, presenting key data and experimental methodologies to aid in further drug discovery and development efforts.

Quantitative Data Summary

The biological activities of various homologs of this compound are summarized in the tables below, categorized by their primary molecular target.

Table 1: Dual sEH/PPARγ Modulatory Activity of N-Benzylbenzamide Derivatives [1][8]

| Compound | Substituents (Benzamide Ring) | Substituents (Benzyl Ring) | sEH IC₅₀ (µM) | PPARγ EC₅₀ (µM) |

| 1c | 4-formyl | 2-trifluoromethyl | >10 | 0.8 |

| 14c | 4-carboxy | 2,4-bis(trifluoromethyl) | 0.3 | 0.3 |

| 15c | 3-formyl | 2-trifluoromethyl | 1.2 | >10 |

Table 2: Antiproliferative Activity of N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors [3]

| Compound | Substituents (Benzamide Ring) | Substituents (Benzyl Ring) | Cell Line | IC₅₀ (nM) |

| 20b | 3-hydroxy-4-methoxy | 3,4,5-trimethoxy | A549 (Lung) | 12 |

| 20b | 3-hydroxy-4-methoxy | 3,4,5-trimethoxy | HCT116 (Colon) | 15 |

| 20b | 3-hydroxy-4-methoxy | 3,4,5-trimethoxy | MCF-7 (Breast) | 27 |

| 20b | 3-hydroxy-4-methoxy | 3,4,5-trimethoxy | K562 (Leukemia) | 18 |

Table 3: EGFR/HDAC3 Dual Inhibitory Activity of N-benzyl-2-fluorobenzamide Derivatives [7]

| Compound | Substituents (Benzyl Ring) | EGFR IC₅₀ (nM) | HDAC3 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

| 38 | 4-fluoro | 20.34 | 1.09 | 1.98 |

Experimental Protocols

General Synthesis of N-Benzylbenzamide Derivatives[1][9]

A general method for the synthesis of N-benzylbenzamide homologs involves the coupling of a substituted benzoic acid with a substituted benzylamine.

Materials:

-

Substituted benzoic acid (1.0 eq)

-

Substituted benzylamine (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of the substituted benzoic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add EDC (1.1 eq).

-

Stir the mixture at 0 °C for 20 minutes.

-

Add the substituted benzylamine (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-benzylbenzamide derivative.

Tubulin Polymerization Assay[3]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

-

Test compounds dissolved in an appropriate solvent (e.g., DMSO)

-

Paclitaxel (positive control for polymerization)

-

Vinblastine or colchicine (positive controls for depolymerization)

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing tubulin, a GTP-containing buffer, and the test compound at various concentrations.

-

Incubate the mixture at 37 °C to allow for tubulin polymerization.

-

Measure the increase in absorbance at 340 nm over time, which corresponds to the rate of microtubule formation.

-

Calculate the percentage of inhibition of tubulin polymerization for each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflow

Caption: General experimental workflow for the synthesis and biological evaluation of N-benzylbenzamide homologs.

Caption: Dual modulation of sEH and PPARγ signaling pathways by N-benzylbenzamide homologs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How would you make the following compounds from N-benzylbenzamide... | Study Prep in Pearson+ [pearson.com]

- 7. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Synthetic Protocol for 4-isopropyl-N-(4-methylbenzyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-isopropyl-N-(4-methylbenzyl)benzamide is not a well-documented substance in publicly available chemical literature and databases. The information presented herein, including physicochemical properties and experimental protocols, is based on computational predictions and established principles of organic chemistry. This guide is intended for research and informational purposes only.

Compound Identification and Predicted Properties

This section summarizes the key identifiers and computationally predicted physicochemical properties for this compound. These values are calculated based on the compound's chemical structure and should be confirmed through experimental analysis.

| Identifier | Value |

| IUPAC Name | 4-(propan-2-yl)-N-[(4-methylphenyl)methyl]benzamide |

| Molecular Formula | C₁₈H₂₁NO |

| Molecular Weight | 267.37 g/mol |

| Canonical SMILES | CC(C)c1ccc(cc1)C(=O)NCc2ccc(C)cc2 |

| InChI Key | (Predicted) Based on structure |

| CAS Number | Not assigned |

| Predicted Physicochemical Property | Value |

| Physical State | Solid (Predicted based on molecular weight) |

| Melting Point | Not available; requires experimental data |

| Boiling Point | Not available; requires experimental data |

| Solubility | Predicted to be soluble in organic solvents |

| pKa | Not available |

| LogP | Not available |

Logical and Structural Relationships

The structure of this compound can be deconstructed into two primary synthetic precursors linked by an amide bond. This relationship is fundamental to its proposed synthesis.

Proposed Synthetic Protocol

A standard and reliable method for synthesizing N-substituted benzamides is through the acylation of a primary amine with an acyl chloride, a variant of the Schotten-Baumann reaction. This protocol outlines a two-step process starting from commercially available precursors.

Step 1: Synthesis of 4-isopropylbenzoyl chloride

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isopropylbenzoic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature. A fume hood is essential as this reaction releases HCl and SO₂ gases.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 4-isopropylbenzoyl chloride, an oily liquid, can often be used in the next step without further purification.

Step 2: Synthesis of this compound

Methodology:

-

Dissolve 4-methylbenzylamine (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA, ~1.2 eq) or pyridine, in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a round-bottom flask under an inert atmosphere.

-

Cool the flask in an ice bath (0°C).

-

Dissolve the crude 4-isopropylbenzoyl chloride (from Step 1, ~1.05 eq) in a small amount of the same anhydrous solvent.

-

Add the 4-isopropylbenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring. A precipitate (triethylammonium chloride) will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution (NaHCO₃) to remove any unreacted acid chloride, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the proposed two-step synthesis.

Biological Activity

There is no available literature describing the biological activity or signaling pathway interactions for this compound. Its structural similarity to other benzamide derivatives, some of which possess biological activities, suggests that it could be a candidate for screening in various assays, but any potential activity is purely speculative at this time. Researchers are encouraged to perform their own in-vitro and in-vivo studies to determine its pharmacological profile.

Commercial availability of 4-isopropyl-N-(4-methylbenzyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Commercial Availability

As of the date of this publication, 4-isopropyl-N-(4-methylbenzyl)benzamide is not listed as a stock item in the catalogs of major chemical suppliers. Searches for this compound by name and potential chemical identifiers did not yield any commercial sources. This suggests that the compound must be synthesized for research and development purposes.

Proposed Synthesis Pathway

The most direct and reliable method for the synthesis of this compound is a two-step process. This involves the initial conversion of commercially available 4-isopropylbenzoic acid to its more reactive acid chloride derivative, 4-isopropylbenzoyl chloride, using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with 4-methylbenzylamine to form the desired amide product. This is a standard and high-yielding method for amide bond formation.[1][2][3]

Reactant Data

For the successful execution of the proposed synthesis, the following quantitative data for the key reactants is provided.

| Reactant | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |

| 4-Isopropylbenzoic acid | 536-66-3 | C₁₀H₁₂O₂ | 164.20 | ~1.1 | 117-120 | 265 |

| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | 1.636 | -104.5 | 76 |

| 4-Methylbenzylamine | 104-84-7 | C₈H₁₁N | 121.18 | 0.953 | - | 205 |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | 0.726 | -114.7 | 89.5 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | 1.326 | -96.7 | 39.6 |

Experimental Protocol

Step 1: Synthesis of 4-isopropylbenzoyl chloride

-

In a fume hood, add 4-isopropylbenzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq) to the flask. A solvent such as dichloromethane (DCM) can be used, but for this reaction, neat thionyl chloride often works well.

-

Gently heat the reaction mixture to reflux (approximately 76°C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 4-isopropylbenzoyl chloride as an oil or low-melting solid, which can be used directly in the next step without further purification.[3][4]

Step 2: Synthesis of this compound

-

Dissolve 4-methylbenzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0°C).

-

Dissolve the crude 4-isopropylbenzoyl chloride (1.0 eq) from Step 1 in a minimal amount of anhydrous DCM.

-

Add the solution of 4-isopropylbenzoyl chloride dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the logical flow of the proposed two-step synthesis.

Caption: Proposed two-step synthesis of this compound.

Logical Relationship of Synthesis Steps

This diagram outlines the dependency and progression of the key stages in the synthesis.

Caption: Logical progression of the synthesis from reactants to final product.

References

- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/C5RA24527C [pubs.rsc.org]

- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 4. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide on the Safety and Handling of 4-isopropyl-N-(4-methylbenzyl)benzamide

Disclaimer: The following document is a comprehensive technical guide compiled from available scientific literature and safety data for structurally related compounds, due to the limited specific information on 4-isopropyl-N-(4-methylbenzyl)benzamide. The data and recommendations provided herein should be treated as predictive and precautionary. All handling and experimental work should be conducted by trained professionals in a controlled laboratory environment.

Chemical and Physical Properties

| Property | N-Benzylbenzamide | Benzamide | N-Isopropylbenzamide | Estimated this compound |

| Molecular Formula | C₁₄H₁₃NO[1] | C₇H₇NO[2] | C₁₀H₁₃NO | C₁₈H₂₁NO |

| Molecular Weight | 211.26 g/mol [1] | 121.14 g/mol [2] | 163.22 g/mol | ~267.37 g/mol |

| Appearance | Solid | Off-white solid[2] | Solid | Predicted to be a solid at room temperature |

| Melting Point | 105-107 °C | 127-130 °C[2] | 104-106 °C | Expected to be in a similar range |

| Boiling Point | Not available | 288 °C[2] | Not available | Expected to be > 300 °C |

| Solubility | Soluble in organic solvents | Slightly soluble in water; soluble in many organic solvents[2] | Soluble in organic solvents | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. |

| pKa | Not available | ~13 (in H₂O)[2] | Not available | The amide proton is weakly acidic. |

Synthesis

A general method for the synthesis of N-benzylbenzamide derivatives involves the coupling of a benzoic acid derivative with a benzylamine derivative.[3][4] The following protocol is adapted from the literature for the synthesis of N-benzylbenzamides.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-isopropylbenzoic acid

-

4-methylbenzylamine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

-

Anhydrous solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask, dissolve 4-isopropylbenzoic acid (1 equivalent) in anhydrous DMF.

-

Add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add 4-methylbenzylamine (1 equivalent) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

-

Characterize the purified compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of this compound.

Safety and Handling

The following safety and handling precautions are based on the known hazards of benzamide and general best practices for handling fine chemicals.[5][6][7]

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed.[5]

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Genetic Defects: Suspected of causing genetic defects.[5]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat, and ensure skin is not exposed.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a respirator may be necessary.

Handling and Storage:

-

Avoid contact with skin and eyes.[6]

-

Avoid formation of dust and aerosols.

-

Do not eat, drink, or smoke when using this product.[5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from sources of ignition.

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[5]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[5]

-

In Case of Eye Contact: Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[5]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

In Silico Toxicity Prediction

Computational tools can predict the potential toxicity of novel compounds.[8][9][10][11] For a novel benzamide derivative like this compound, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction servers can provide valuable insights into its potential for properties such as:

-

Ames toxicity (mutagenicity)

-

Hepatotoxicity

-

hERG (human Ether-a-go-go-Related Gene) inhibition (cardiotoxicity)

-

Skin sensitization

It is highly recommended to perform such in silico analyses before synthesizing and handling the compound to be aware of potential risks.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is unknown, research on structurally similar N-benzylbenzamide derivatives has identified them as potent modulators of several biological targets.[3][12][13]

Dual Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation

N-benzylbenzamides have been identified as dual modulators of soluble epoxide hydrolase (sEH) and PPARγ.[3][4]

-

sEH Inhibition: sEH metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH increases the levels of EETs, which has therapeutic potential for cardiovascular and inflammatory diseases.

-

PPARγ Modulation: PPARγ is a nuclear receptor that plays a key role in adipogenesis, glucose homeostasis, and inflammation. PPARγ agonists are used in the treatment of type 2 diabetes.

Potential sEH and PPARγ signaling pathways.

Tubulin Polymerization Inhibition

Certain N-benzylbenzamide derivatives have shown potent activity as tubulin polymerization inhibitors, binding to the colchicine site.[12][13] This leads to disruption of the microtubule network, cell cycle arrest, and ultimately apoptosis in cancer cells.

Tubulin polymerization inhibition pathway.

Experimental Protocols for Biological Evaluation

The following are general protocols for the initial biological characterization of a novel compound like this compound, based on the potential activities of related compounds.

sEH Inhibitory Activity Assay (Fluorescence-based)

-

Principle: This assay measures the hydrolysis of a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by sEH to a highly fluorescent product.

-

Procedure:

-

Prepare a solution of recombinant human sEH in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare serial dilutions of the test compound (this compound) in DMSO.

-

In a 96-well plate, add the sEH enzyme solution, the test compound dilutions, and pre-incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding the PHOME substrate.

-

Measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~330 nm, emission ~465 nm).

-

Calculate the rate of reaction and determine the IC₅₀ value of the test compound.

-

PPARγ Activation Assay (Cell-based Reporter Assay)

-